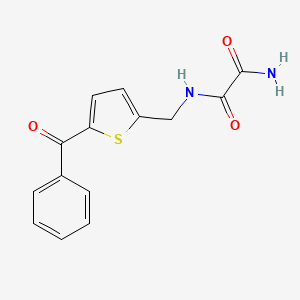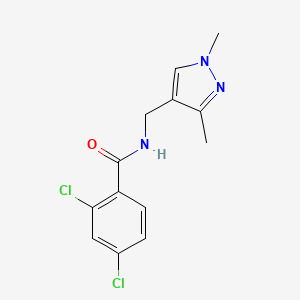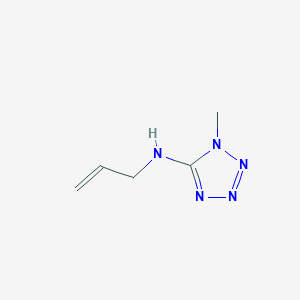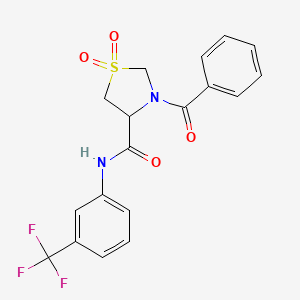![molecular formula C12H21NO4 B2855156 (1S,3R)-methyl 3-[(tert-butoxycarbonyl)amino]cyclopentanecarboxylate CAS No. 554451-12-6](/img/structure/B2855156.png)
(1S,3R)-methyl 3-[(tert-butoxycarbonyl)amino]cyclopentanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(1S,3R)-methyl 3-[(tert-butoxycarbonyl)amino]cyclopentanecarboxylate” is a chemical compound with the molecular formula C12H21NO4 . It is a solid substance at 20°C .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopentane ring with a carboxylate (COO-) group and a tert-butoxycarbonyl (Boc) protected amino group . The molecular weight is 243.30 g/mol .Physical And Chemical Properties Analysis
This compound is a solid at 20°C . .科学的研究の応用
Synthesis of Tertiary Butyl Esters
Tertiary butyl esters are significant in synthetic organic chemistry due to their protective group properties. The tert-butoxycarbonyl (Boc) group is commonly introduced into organic compounds to protect the amino group during synthesis. A sustainable method for the direct introduction of the Boc group using flow microreactor systems has been developed, which is more efficient and versatile compared to traditional batch processes .
Deprotection Strategies
The Boc group is also crucial in deprotection strategies. For instance, the deprotection of N-tert-Butoxycarbonyl (Boc) protected functionalized heteroarenes is essential in the synthesis of complex molecules. Recent developments have utilized 3-methoxypropylamine as a mild deprotecting agent for various N-Boc protected heteroarenes through an addition/elimination mechanism .
Functionalized Heteroarenes Synthesis
Functionalized heteroarenes with protected N-functionality are ubiquitous in the synthesis of alkaloid natural products, pharmaceuticals, and materials. The Boc group is employed to diminish the nucleophilicity of nitrogen atoms in structures like indoles and pyrroles, which is vital for the development of complex, functionally diverse structures .
Liquid-Liquid Separations in Nuclear Chemistry
In nuclear chemistry, the pursuit of functionalized soft-N-donor complexant scaffolds for the separation of trivalent minor actinides from lanthanides in simulated spent nuclear fuel has been a significant area of research. The Boc group plays a role in protecting the functional groups during the synthesis of these complexants .
Scale-Up Synthesis
The Boc group’s introduction into organic compounds has been scaled up using flow microreactor systems. This scale-up is crucial for the production of larger quantities of protected compounds for industrial and research applications .
Method Development for Complex Molecules
The development of new methods for the deprotection of N-Boc protected heteroarenes has led to advancements in the synthesis of complex molecules. These methods are essential for the creation of new pharmaceuticals and materials with improved properties .
作用機序
将来の方向性
特性
IUPAC Name |
methyl (1S,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-9-6-5-8(7-9)10(14)16-4/h8-9H,5-7H2,1-4H3,(H,13,15)/t8-,9+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGMDDXYOHHJMT-DTWKUNHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,3R)-methyl 3-[(tert-butoxycarbonyl)amino]cyclopentanecarboxylate | |
CAS RN |
554451-12-6 |
Source


|
| Record name | (1S,3R)-methyl 3-[(tert-butoxycarbonyl)amino]cyclopentanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(3,4-Dimethoxyphenyl)methylidene]-1,3-bis(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2855073.png)
![1-[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2855074.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-fluorobenzenesulfonamide](/img/structure/B2855077.png)


![5-[1-(3,4-Difluorobenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2855084.png)

![N-(4-fluorobenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/no-structure.png)
![(E)-3-(2-chlorophenyl)-N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acrylamide](/img/structure/B2855088.png)
![[(2,5-Dimethylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2855089.png)
![1-Phenyl-2-azaspiro[3.4]octane](/img/structure/B2855090.png)


![1-(1-([1,1'-biphenyl]-3-ylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole](/img/structure/B2855094.png)